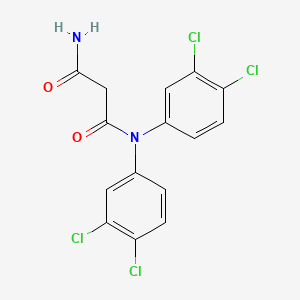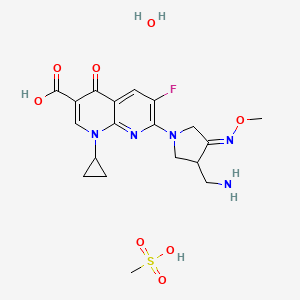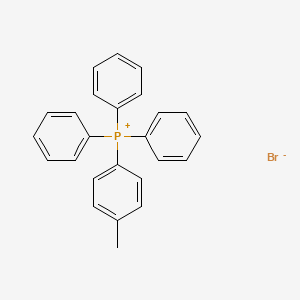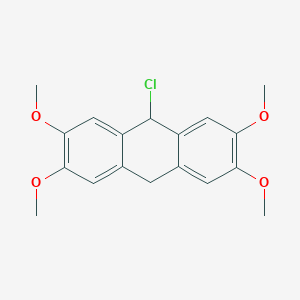
N1,N1-Bis(3,4-dichlorophenyl)malonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N1-Bis(3,4-dichlorophenyl)malonamide is an organic compound with the molecular formula C15H10Cl4N2O2 It is characterized by the presence of two 3,4-dichlorophenyl groups attached to a malonamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Bis(3,4-dichlorophenyl)malonamide typically involves the reaction of malonamide with 3,4-dichloroaniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are carefully controlled to ensure consistent quality and yield. The product is then purified using standard techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N1,N1-Bis(3,4-dichlorophenyl)malonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted malonamides .
Applications De Recherche Scientifique
N1,N1-Bis(3,4-dichlorophenyl)malonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N1,N1-Bis(3,4-dichlorophenyl)malonamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N1,N1-Bis(3,4-dichlorophenyl)malonamide include:
- N1,N1-Bis(3-chlorophenyl)malonamide
- N1,N1-Bis(2,4-dichlorophenyl)malonamide
- N1,N1-Bis(2-nitrophenyl)malonamide
Uniqueness
This compound is unique due to the presence of two 3,4-dichlorophenyl groups, which impart specific chemical and physical properties to the compound. These properties make it suitable for a variety of applications and distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C15H10Cl4N2O2 |
|---|---|
Poids moléculaire |
392.1 g/mol |
Nom IUPAC |
N',N'-bis(3,4-dichlorophenyl)propanediamide |
InChI |
InChI=1S/C15H10Cl4N2O2/c16-10-3-1-8(5-12(10)18)21(15(23)7-14(20)22)9-2-4-11(17)13(19)6-9/h1-6H,7H2,(H2,20,22) |
Clé InChI |
IENPOZSGBPJDPD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N(C2=CC(=C(C=C2)Cl)Cl)C(=O)CC(=O)N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


phosphanium chloride](/img/structure/B13148488.png)
![1,5-Dihexyl-3,7-dihydropyrrolo[2,3-f]indole-2,6-dione](/img/structure/B13148494.png)



![9-Benzyl-3-hydrazinyl-9-azabicyclo[3.3.1]nonane](/img/structure/B13148505.png)








